Grossman's sealer

Description

Historical Context of Zinc Oxide-Eugenol Based Formulations

The use of zinc oxide-eugenol cements in dentistry dates back to the 1890s. pdch.inwikipedia.org These materials are formed through an acid-base reaction between zinc oxide and eugenol (B1671780), a principal component of clove oil, resulting in the formation of a zinc eugenolate chelate. wikipedia.orgajids.edu.in This reaction is catalyzed by water. ajids.edu.in

The journey of ZOE formulations in endodontics began with early cements like that developed by Rickert in 1931. oraljournal.comuobaghdad.edu.iq These initial formulations often contained silver particles for radiopacity, which unfortunately led to tooth staining. uobaghdad.edu.iqpocketdentistry.com Over time, modifications were made to these early ZOE cements to improve their properties. For instance, Wach's paste, another ZOE variant, was introduced in 1925 but gained wider acceptance later. pubtexto.com The evolution of these sealers was driven by the need to enhance their physical properties and handling characteristics for effective root canal obturation. researchgate.netresearchgate.net

Dr. Louis I. Grossman introduced his ZOE-based sealer in 1936, aiming to create a material that would effectively seal the root canal system. une.edunih.gov His design was guided by a set of criteria for an ideal root canal sealer, which included properties like providing a hermetic seal, being radiopaque, not shrinking upon setting, and being insoluble in tissue fluids. researchgate.netscribd.com Grossman's original formulation included zinc oxide, staybelite resin, bismuth subcarbonate, and barium sulfate (B86663) in the powder, with eugenol as the liquid. ontosight.aislideshare.netmdpi.com A key modification in a later formula was the addition of sodium borate (B1201080) to the powder to control the setting time. uobaghdad.edu.iqpubtexto.com The underlying principle was the chelation reaction between zinc oxide and eugenol to form zinc eugenolate, creating a stable, sealing matrix within the root canal. ajids.edu.in

Evolution from Early ZOE Cements

Chemical Classification within Endodontic Sealers

Endodontic sealers are broadly classified based on their chemical composition. nih.govjohs.com.sa The main categories include zinc oxide-eugenol based, calcium hydroxide-based, glass ionomer-based, resin-based, and more recently, bioceramic sealers. researchgate.netnih.gov Grossman's Sealer is firmly classified as a zinc oxide-eugenol based sealer. researchgate.netune.edusemanticscholar.org Within this category, it is further distinguished as a silver-free formulation, developed to avoid the tooth discoloration associated with earlier silver-containing ZOE sealers. pocketdentistry.comresearchgate.net

Chemical Composition of this compound

The classic formulation of this compound consists of a powder and a liquid that are mixed to form a paste. The specific components and their primary functions are detailed below.

Table 1: Chemical Components of this compound Powder

| Component | Percentage by Weight | Primary Function |

|---|---|---|

| Zinc Oxide | 42% | Main reactant, provides body to the paste |

| Staybelite Resin | 27% | Enhances adhesion and reduces solubility |

| Bismuth Subcarbonate | 15% | Provides radiopacity and plasticity |

| Barium Sulfate | 15% | Increases radiopacity |

Data sourced from multiple formulations. mdpi.comsultanhealthcare.comslideshare.net

Table 2: Chemical Components of this compound Liquid

| Component | Percentage by Weight | Primary Function |

|---|---|---|

| Eugenol | ~80-100% | Reacts with zinc oxide to form the matrix, provides antimicrobial properties |

Data sourced from multiple formulations. slideshare.net

Structure

3D Structure

Properties

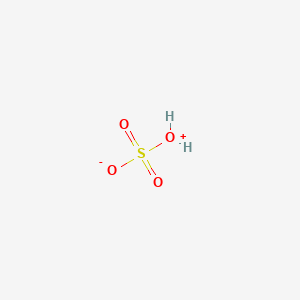

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH2+]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7664-93-9, 14808-79-8 | |

| Record name | Sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Compositional Analysis of Grossman S Sealer

Core Chemical Constituents

The powder component of Grossman's sealer is a carefully balanced mixture of several key ingredients, each contributing specific properties to the final cement. The typical composition includes zinc oxide, hydrogenated resin, barium sulfate (B86663), bismuth subcarbonate, and anhydrous sodium tetraborate (B1243019). sultanhealthcare.comresearchgate.net

Powder Phase Components

The solid phase of the sealer is composed of a blend of metallic oxides and other substances that react with the liquid eugenol (B1671780) to initiate the setting process and determine the sealer's physical and biological characteristics.

Zinc oxide is the principal component of the powder, constituting approximately 42% of its weight. sultanhealthcare.com It serves as the primary reactive ingredient, engaging in a chelation reaction with eugenol from the liquid phase to form zinc eugenolate, which is the main structural component of the set cement. usp.br This reaction is fundamental to the sealer's setting and hardening process. Beyond its role in setting, zinc oxide also contributes to the material's antimicrobial properties, exhibiting activity against certain bacterial strains like S. sobrinus and E. coli. nih.govscielo.br

Constituting about 27% of the powder, rosin (B192284), a form of hydrogenated resin, is included to enhance the sealer's adhesiveness and reduce its solubility. sultanhealthcare.comusp.br It acts as a binding agent and forms a resinous matrix within the set material, which improves its cohesion and adaptation to the dentinal walls of the root canal. usp.brontosight.ai The type of rosin used can influence the setting time of the cement. usp.br

Barium sulfate, present at approximately 15% of the powder's composition, is added as a radiopacifying agent. sultanhealthcare.com Its high atomic number allows it to absorb X-rays, rendering the sealer visible on dental radiographs. This property is crucial for clinicians to radiographically assess the quality and extent of the root canal filling. uomus.edu.iq Barium sulfate itself does not possess any antimicrobial properties. nih.govscielo.br

Making up around 15% of the powder, bismuth subcarbonate also functions as a radiopacifier, similar to barium sulfate. sultanhealthcare.comscielo.br Its inclusion further enhances the visibility of the sealer on radiographs, aiding in post-treatment evaluation. ontosight.ai Like barium sulfate, bismuth subcarbonate does not contribute to the antimicrobial activity of the sealer. nih.govscielo.br

Chlorothymol (B1668835)

Chlorothymol, a derivative of thymol, is included in some formulations of zinc oxide-eugenol sealers to enhance their antimicrobial properties. uobaghdad.edu.iqaosproduct.com It is known to be a potent antiseptic. aosproduct.com In the context of dental materials, chlorothymol functions as an antimicrobial and antiplaque agent, helping to control the growth of microorganisms within the root canal system. cosmileeurope.eu

Salicylic (B10762653) Acid

Salicylic acid can be incorporated into zinc oxide-eugenol sealers. When zinc oxide reacts with salicylic acid, it forms zinc salicylate (B1505791) and water. researchgate.net This reaction can influence the viscosity of the mixed sealer. researchgate.net In some formulations, salicylic acid is used to accelerate the setting of the sealer. uobaghdad.edu.iq

Liquid Phase Components

The liquid phase of this compound primarily consists of eugenol, often with the addition of other oils to modify its properties. sultanhealthcare.comgoogle.com

Eugenol (4-allyl-2-methoxyphenol)

Eugenol, an oily liquid derived from clove oil, is the main component of the liquid phase. google.comscielo.org.mx It acts as a chelating agent, reacting with zinc oxide in the powder to form a zinc eugenolate matrix, which leads to the setting of the cement. une.edu Eugenol itself possesses antiseptic and sedative properties. scielo.org.mx

Olive Oil / Fatty Acids

Olive oil or other fatty acids are often included in the liquid phase to modulate the sealer's properties. google.commdpi.com They can slow down the setting reaction, which improves the handling characteristics and working time of the sealer. Some non-eugenol zinc oxide sealers utilize fatty acids like linoleic acid, isostearic acid, or lauric acid as chelating agents instead of eugenol. une.edu Ozonated olive oil has also been researched for its antibacterial properties in endodontic treatments. nih.gov

Oleum Rosae

Oleum Rosae, or rose oil, has been used in dentistry for its therapeutic properties. altaoils.comhistoryofdentistryandmedicine.com It is known to have bacteriostatic and bactericidal effects against a range of microorganisms. altaoils.com In some medicated sealer formulations, such as N2, Oleum Rosae is included in the liquid component. uobaghdad.edu.iq It is believed to contribute to the antimicrobial properties of the sealer and may also impart a more pleasant odor. uobaghdad.edu.iqaltaoils.com Rosehip oil (Oleum Rosae) contains fatty acids and is used to stimulate epithelization. umk.pl

Oleum Lavandulae

Oleum Lavandulae, or lavender oil, is another essential oil that has found applications in dentistry due to its various therapeutic effects. nih.gov It is known to possess antimicrobial, anti-inflammatory, and anxiolytic properties. nih.govnih.govbiointerfaceresearch.com Like Oleum Rosae, it is a component in the liquid of some medicated sealers like N2. uobaghdad.edu.iq Its inclusion is intended to enhance the sealer's antimicrobial activity and potentially provide a calming effect. uobaghdad.edu.iqnih.gov The main active components of lavender oil are linalool (B1675412) and linalyl acetate (B1210297). belgium.be

Chemical Roles of Key Components within the Formulation

Eugenol as a Reactive Matrix Component

Eugenol (C₁₀H₁₂O₂) is the primary liquid component of this compound and plays a crucial role in the setting reaction. It is an aromatic compound that acts as a reactive matrix component, chelating with zinc oxide to form zinc eugenolate. This reaction is the basis for the hardening of the sealer. The presence of eugenol also imparts antimicrobial properties to the material. une.edu Studies have shown eugenol to be effective against a variety of bacteria commonly found in infected root canals. scielo.brscielo.br

Zinc Oxide as a Principal Reactant

Zinc oxide (ZnO) is the main ingredient of the powder component of this compound, typically constituting around 42% of its weight. sultanhealthcare.com It serves as the principal reactant in the setting process. une.edu When mixed with eugenol, zinc oxide particles are wetted by the liquid, and a reaction is initiated. This acid-base reaction between zinc oxide (the base) and eugenol (the acid) leads to the formation of an amorphous zinc eugenolate chelate. une.edu This zinc eugenolate matrix encapsulates the unreacted zinc oxide particles, forming a hard, dimensionally stable mass that seals the root canal. une.edu The purity and particle size of the zinc oxide can influence the setting time and physical properties of the mixed sealer.

Rosin's Role in Matrix Formation

Rosin, a natural resin obtained from pine trees, is included in the powder at about 27% by weight. sultanhealthcare.com Its primary function is to enhance the tackiness and adhesion of the mixed sealer to the dentinal walls of the root canal. uobaghdad.edu.iq Rosin also contributes to the formation of the sealer's matrix by increasing the viscosity of the paste and reducing its brittleness once set. une.edu While not its primary role, some studies have suggested that rosin may have a slight bactericidal effect. scielo.brscielo.br

Chemical Reaction Mechanisms and Polymerization

Zinc Oxide-Eugenol Chelation Reaction

The fundamental setting mechanism of Grossman's sealer is an acid-base reaction that results in the formation of a zinc eugenolate chelate. mdpi.comijsdr.org This reaction is not a simple ionic interaction but a more complex process involving the formation of a coordination compound.

The reaction is initiated by the hydrolysis of zinc oxide in the presence of water to form zinc hydroxide (B78521) (Zn(OH)₂). dentaleducationhub.comajids.edu.in This step is crucial as it makes the zinc ions available for reaction. The newly formed zinc hydroxide then reacts with two molecules of eugenol (B1671780). This acid-base reaction leads to the formation of an amorphous zinc eugenolate salt and water. mdpi.comajids.edu.in The eugenol molecule, with its phenolic hydroxyl group, acts as an acid, while zinc hydroxide acts as a base.

The resulting zinc eugenolate is a chelate, a stable complex where the zinc ion is bonded to the eugenol molecule at two points, forming a ring structure. pocketdentistry.com This chelation process is central to the formation of the hardened cement matrix. The set cement consists of unreacted zinc oxide particles embedded within a matrix of crystalline zinc eugenolate. researchgate.netsemanticscholar.org

Chemical Reaction:

ZnO + H₂O → Zn(OH)₂ ajids.edu.in Zn(OH)₂ + 2C₁₀H₁₂O₂ (Eugenol) → Zn(C₁₀H₁₁O₂)₂ (Zinc Eugenolate) + 2H₂O ajids.edu.in

The structure of the set mass is characterized by long, sheath-like crystals of zinc eugenolate that form a matrix around the unreacted zinc oxide particles. researchgate.netnist.gov Any excess eugenol is absorbed by both the zinc oxide and the zinc eugenolate. researchgate.net

Water is a critical catalyst for the setting reaction of zinc oxide-eugenol cements. dentaleducationhub.compocketdentistry.com The reaction proceeds very slowly, if at all, in the complete absence of water. pocketdentistry.com Moisture from the dentinal tubules within the root canal provides the necessary medium for the hydrolysis of zinc oxide to zinc hydroxide, thereby initiating the setting process. dentaleducationhub.comajids.edu.in

The ambient humidity during mixing and the moisture present on the dentin surface significantly accelerate the setting reaction. dentaleducationhub.compocketdentistry.com This is why ZOE cements, like this compound, tend to set faster within the tooth canal compared to on a mixing slab. researchgate.netscribd.com The rate of setting is also influenced by temperature, with the higher temperature of the body contributing to a faster set. dentaleducationhub.comresearchgate.net The presence of accelerators, such as zinc acetate (B1210297) in the powder, also plays a role in speeding up the reaction. dentaleducationhub.comajids.edu.in

Formation of Zinc Eugenolate Complex

Impact of Component Ratios on Chemical Reaction Outcome

The ratio of powder (zinc oxide) to liquid (eugenol) significantly influences the properties of the set this compound. A higher powder-to-liquid ratio generally leads to a more viscous mix, a faster setting time, and improved mechanical properties. Conversely, a lower powder-to-liquid ratio results in a thinner mix, a longer working time, and potentially higher solubility due to the presence of more unreacted eugenol. iosrjournals.orgresearchgate.net

Studies have shown that varying the powder-to-liquid ratio affects the amount of eugenol released from the set sealer. A higher powder content can bind more of the free eugenol, reducing its release over time. iosrjournals.org This can have implications for the material's biocompatibility and its interaction with surrounding tissues. The flow characteristics are also impacted, with a reduced powder-to-liquid ratio leading to increased flow, particularly in narrow spaces. researchgate.net

| Property | Effect of Increased Powder/Liquid Ratio | Effect of Decreased Powder/Liquid Ratio |

| Viscosity | Increases researchgate.net | Decreases |

| Setting Time | Decreases nist.gov | Increases researchgate.net |

| Eugenol Release | Decreases iosrjournals.org | Increases iosrjournals.org |

| Flow | Decreases | Increases researchgate.net |

| Solubility | Potentially Decreases | Potentially Increases iosrjournals.org |

| Mechanical Strength | Increases nist.gov | Decreases |

This table provides a generalized overview of the impact of component ratios on the properties of this compound.

Post-Setting Chemical Stabilization Processes

After the initial setting reaction, this compound undergoes further chemical stabilization processes. The amorphous zinc eugenolate gel gradually crystallizes, strengthening the cement matrix. ajids.edu.in However, the zinc eugenolate chelate is not entirely stable in the presence of excess water. The reaction is reversible, and over time, hydrolysis can lead to the slow decomposition of the zinc eugenolate back into zinc hydroxide and eugenol. pocketdentistry.com

This slow hydrolysis and the leaching of unreacted eugenol contribute to the material's slight solubility in tissue fluids. pocketdentistry.comohi-s.com While this solubility is generally low and meets ANSI/ADA specifications, it can lead to gradual disintegration of the sealer over a long period. ohi-s.com The inclusion of rosin (B192284) in the powder formulation helps to reduce the brittleness of the set cement and can form a resinous matrix that enhances adhesion and reduces solubility.

Recent modifications, such as the incorporation of zinc oxide nanoparticles, have been shown to improve the physicochemical properties of this compound. Replacing a portion of the conventional zinc oxide with nanoparticles can lead to a denser microstructure, reduced porosity, and consequently, lower solubility and improved dimensional stability. ohi-s.comresearchgate.net

Chemical Degradation Pathways and Long Term Stability Mechanisms

Hydrolysis of Zinc Eugenolate

The setting of Grossman's sealer is a chelation reaction between zinc oxide and eugenol (B1671780), forming a zinc eugenolate matrix that embeds unreacted zinc oxide particles. semanticscholar.org This reaction is reversible and susceptible to hydrolysis in an aqueous environment. rjpbcs.com When exposed to moisture within the root canal system, the zinc eugenolate matrix can undergo hydrolysis, breaking down into zinc hydroxide (B78521) and releasing eugenol. nih.govrde.ac This process is a slow, continuous loss of mass from the sealer's surface. rde.ac

The setting reaction itself is dependent on the presence of water, which acts as a catalyst. ajids.edu.in Initially, zinc oxide hydrolyzes to form zinc hydroxide (Zn(OH)2). Subsequently, the zinc hydroxide reacts with eugenol to form the zinc eugenolate chelate, releasing water as a byproduct in an autocatalytic process. ajids.edu.in The set cement consists of unreacted zinc oxide particles embedded within this amorphous zinc eugenolate gel matrix. ajids.edu.in However, when the set sealer is in contact with tissue fluids, the reverse reaction—hydrolysis—can occur, leading to the gradual degradation of the sealer matrix. rjpbcs.comnih.gov This progressive decomposition of the zinc eugenolate is a key factor in the material's long-term solubility and disintegration. ohi-s.com

Chemical Interactions with Aqueous Environments

The long-term stability of this compound is heavily influenced by its interactions with the aqueous environment of the root canal and periapical tissues. scispace.com Exposure to water and tissue fluids is a prerequisite for the hydrolysis of zinc eugenolate and the subsequent leaching of eugenol. nih.govrde.ac This continuous solubility in an aqueous environment can lead to the formation of gaps at the sealer-dentin interface, potentially compromising the seal. rde.acmdpi.com

Furthermore, the chemical composition of the surrounding fluids can impact the degradation process. For instance, bicarbonate ions present in tissue fluids can contribute to the breakdown of the sealer, as zinc has a greater affinity for bicarbonate than for eugenol. rjpbcs.com The pH of the environment also plays a role. This compound itself has a pH of approximately 7, making it relatively neutral and less irritating to tissues. ajids.edu.in However, the byproducts of degradation, such as zinc hydroxide, can influence the local pH. rde.ac The solubility and degradation of the sealer can, in turn, affect the pH of the surrounding media. mdpi.com

Influence of Particle Characteristics on Chemical Degradation

Research has shown that modifying the particle size of the zinc oxide can significantly impact the sealer's physicochemical properties. For instance, incorporating zinc oxide nanoparticles (ZnO-Np) into the this compound formulation has been shown to reduce solubility. ohi-s.comresearchgate.net A study demonstrated that replacing 25% of the conventional zinc oxide powder with ZnO-Np (average size of 20 nm) significantly decreased the solubility of the sealer from 4.68% to 1.81%. researchgate.net This improvement is attributed to the nanoparticles' ability to create a denser, less porous structure, which hinders the ingress of water and subsequent hydrolysis and leaching. ohi-s.com The uniform distribution and smaller size of the nanoparticles can lead to a more complete reaction, reducing the amount of unreacted eugenol and enhancing the stability of the set sealer. ohi-s.com The flow characteristics, which are important for filling canal irregularities, are also influenced by particle size, with nanoparticles potentially reducing frictional forces between larger particles and improving flow. ohi-s.com

Table of Physicochemical Properties of this compound with and without Nanoparticle Modification

| Property | Conventional this compound | This compound with 25% ZnO-Np | ANSI/ADA Requirement |

| Solubility (%) | 4.68 ± 1.02 ohi-s.comresearchgate.net | 1.81 ± 0.31 researchgate.net | ≤3 |

| Dimensional Change (%) | -2.33 ± 0.28 ohi-s.com | -0.34 ± 0.12 ohi-s.comresearchgate.net | Not specified in these sources |

| Setting Time (minutes) | Not specified in these sources | 86.0 ± 2.55 researchgate.net | Not specified in these sources |

| Flow (mm) | Conforms to standard ohi-s.com | Conforms to standard ohi-s.comresearchgate.net | ≥20 |

| Radiopacity (mm Al) | Conforms to standard ohi-s.com | 9.08 ± 0.04 ohi-s.com | ≥3 |

Chemical Interactions with Dental Substrates and Obturation Materials

Interfacial Chemistry with Dentin

The bond between Grossman's sealer and dentin is a complex interplay of chemical adhesion, mechanical interlocking, and the condition of the dentin surface itself.

The primary adhesion of Grossman-type root canal sealers to dentin is not based on penetration into dentinal tubules but rather on electrostatic bonding. scielo.br The setting reaction involves chelation, a process where the eugenol (B1671780) reacts with zinc oxide to form zinc eugenolate. scielo.br During this reaction, it is theorized that the zinc ions from the zinc oxide can react with the mineral component of the dentin, contributing to a chemical bond. scielo.br This chelation reaction is a fundamental aspect of its adhesive properties. scielo.br

Studies have also investigated methods to enhance this adhesion. For instance, pretreatment of the dentin surface with 37% phosphoric acid or 25% citric acid has been shown to increase the adhesion of this compound. researchgate.net However, compared to modern resin-based sealers like AH Plus, traditional ZOE-based sealers such as Grossman's generally exhibit lower bond strength to dentin. nih.gov The adhesion is primarily a surface-level chemical interaction rather than a deep micromechanical interlocking. researchgate.net

The smear layer, a layer of debris produced during the mechanical instrumentation of the root canal, can significantly influence the interaction between the sealer and the dentin wall. slideshare.netwikipedia.org Research presents varied findings on its effect on this compound. An in-vivo study found that the smear layer did not prevent the sealer from entering the dentinal tubules. nih.gov Conversely, other studies have demonstrated that the presence of a smear layer generally decreases the bond strength of sealers, including ZOE-based formulations. nih.gov

The removal of the smear layer with agents like ethylenediaminetetraacetic acid (EDTA) is often advocated to enhance sealer adhesion by allowing for better adaptation and potential penetration into the dentinal tubules. scielo.brwikipedia.org However, some research has suggested that for certain sealers, removing the smear layer might impair adhesion. researchgate.net For this compound, which relies more on chemical bonding than mechanical interlocking, the presence of the smear layer can act as a physical barrier, weakening the bond to the underlying dentin. nih.govwikipedia.org

| Study Finding | Effect of Smear Layer on this compound | Reference |

|---|---|---|

| Bond Strength | Decreased bond strength in the presence of smear layer. | nih.gov |

| Sealer Penetration (In Vivo) | Did not stop sealer from entering dentinal tubules. | nih.gov |

| General Sealing | Can act as a barrier, compromising a satisfactory seal. | wikipedia.org |

| Adhesion Theories | Can block sealer tags from entering tubules, decreasing micromechanical adhesion. | scielo.br |

The ability of a sealer to penetrate dentinal tubules is considered a key factor in preventing microleakage and reinfection of the root canal system. worldwidejournals.com this compound demonstrates the capacity for tubular penetration, although the extent can be influenced by factors like the presence of a smear layer and the obturation technique used. nih.govbioline.org.br

An in-vivo study observed this compound within dentinal tubules, typically at a depth of up to 200 microns from the root canal wall, with some instances of penetration reaching as far as 900 microns. nih.gov The study noted that the sealer was found deepest in the middle third of the root. nih.gov The appearance of the sealer within the tubules was described as either rod-like or granular. nih.gov In comparative studies, resin-based sealers like AH Plus generally show deeper and more consistent penetration than ZOE-based sealers. worldwidejournals.combioline.org.br The absence of the smear layer is a significant factor that enables more consistent penetration of sealers into the dentinal tubules. bioline.org.br

| Parameter | Finding for this compound | Reference |

|---|---|---|

| Typical Penetration Depth | Up to 200 µm | nih.gov |

| Maximum Observed Penetration | Up to 900 µm in some cases | nih.gov |

| Influencing Factor | Absence of smear layer enables more consistent penetration. | bioline.org.br |

| Comparative Penetration | Less penetration depth compared to resin-based sealers (e.g., AH Plus). | worldwidejournals.combioline.org.br |

Influence of Smear Layer on Sealer Penetration and Interaction

Chemical Compatibility with Gutta-Percha

An ideal root canal filling requires the sealer to adhere to both the dentin wall and the gutta-percha core material to create a monolithic, well-sealed obturation. ohi-s.com Gutta-percha itself does not chemically bond to either the sealer or dentin. ohi-s.com Therefore, the adhesive quality of the sealer is paramount.

The setting reaction of this compound involves a chelating reaction between zinc oxide and eugenol. scielo.br This reaction can affect not only the dentin but also the gutta-percha core material, which itself contains zinc oxide as a primary component. scielo.br While this interaction occurs, the bond strength between ZOE-based sealers and gutta-percha is generally considered to be relatively weak compared to the bond formed by resin-based sealers. ohi-s.com Studies examining the interface after mechanical separation have shown the surface characteristics of the interaction. nih.gov The lack of strong chemical adhesion between this compound and gutta-percha underscores the importance of condensation techniques that maximize the adaptation of the materials to create a physical seal. ohi-s.com

Interaction with Irrigants and Disinfectants Prior to Obturation

The chemical state of the dentin surface prior to obturation is heavily influenced by the irrigating solutions used during canal cleaning and shaping. nih.gov Common irrigants include sodium hypochlorite (B82951) (NaOCl), chlorhexidine (B1668724) (CHX), and chelating agents like EDTA. mdpi.com These chemicals can interact with the dentin and potentially affect the subsequent performance of the sealer.

Sodium hypochlorite, while an effective organic tissue solvent, can alter the dentin surface. mums.ac.ir The final irrigant used can impact the wettability of the dentin, which is the ability of a liquid sealer to spread over the surface. nih.gov Studies on other sealers have shown that a final rinse with CHX after smear layer removal can improve the wettability for some sealers. nih.gov

Furthermore, the interaction between different irrigants, such as NaOCl and CHX, can form a precipitate (para-chloroaniline) that may coat the canal walls and interfere with the sealer's ability to bond and seal the dentin. researchgate.net The residual effects of irrigants can also influence the setting time of sealers. For Tubli-Seal, a ZOE-based sealer with a similar composition to Grossman's, exposure to NaOCl, CHX, and EDTA was found to alter its setting time. mdpi.com Therefore, the irrigation sequence used prior to obturation with this compound can have a significant impact on the chemical environment of the canal and the sealer's ultimate physical properties and adhesion.

Advanced Chemical Modifications and Nanomaterial Integration

Chemical Incorporation of Zinc Oxide Nanoparticles (ZnO-Np)

The primary method for chemically modifying Grossman's sealer with zinc oxide nanoparticles (ZnO-Np) involves the partial or complete replacement of the conventional zinc oxide (ZnO) powder in its original formulation. ohi-s.comresearchgate.net The traditional powder component of this compound consists of zinc oxide (42%), hydrogenated resin (27%), bismuth subcarbonate (15%), barium sulphate (15%), and anhydrous sodium tetraborate (B1243019) (1%). researchgate.net

In experimental modifications, ZnO-Np, typically with an average size of around 20 nm, are used to substitute the standard ZnO powder at various weight percentages. ohi-s.comresearchgate.net Studies have investigated incorporations at levels of 25%, 50%, 75%, and even a complete 100% replacement of the conventional ZnO with its nano-counterpart. ohi-s.comresearchgate.net The process requires careful mixing to ensure a uniform and homogenous paste, which is critical for the sealer's subsequent chemical reactions and physical properties. The liquid component, eugenol (B1671780), remains the same and acts as the reactant for the zinc oxide in the setting reaction. researchgate.net

The incorporation of these nanoparticles aims to leverage their unique properties, such as a higher surface area-to-volume ratio, to enhance the sealer's performance. ohi-s.comnih.gov Research has shown that modifying this compound with a 25% replacement of ZnO with ZnO-Np can significantly improve its physicochemical properties, bringing them into compliance with American National Standards Institute (ANSI)/American Dental Association (ADA) Specification 57. ohi-s.comnih.gov

Below is a data table summarizing the composition of experimental Grossman's sealers with varying levels of ZnO-Np incorporation.

| Component | This compound (Control) | 25% ZnO-Np | 50% ZnO-Np | 75% ZnO-Np | 100% ZnO-Np |

| Zinc Oxide | 42% | 31.5% | 21% | 10.5% | 0% |

| Zinc Oxide Nanoparticles | 0% | 10.5% | 21% | 31.5% | 42% |

| Hydrogenated Rosin (B192284) | 27% | 27% | 27% | 27% | 27% |

| Bismuth Subcarbonate | 15% | 15% | 15% | 15% | 15% |

| Barium Sulphate | 15% | 15% | 15% | 15% | 15% |

| Sodium Borate (B1201080) | 1% | 1% | 1% | 1% | 1% |

| Data sourced from Versiani et al. (2016) researchgate.net |

This table illustrates the direct substitution strategy used in research to evaluate the impact of ZnO nanoparticles on the sealer's properties. The findings from these studies are crucial for understanding the chemical rationale behind the observed changes.

| Physicochemical Property | This compound (Control) | 25% ZnO-Np Sealer | 50% ZnO-Np Sealer | 75% ZnO-Np Sealer | 100% ZnO-Np Sealer | ANSI/ADA Requirement |

| Setting Time (min) | 355.33 ± 25.01 | 90.33 ± 9.50 | 65.67 ± 7.09 | 50.33 ± 5.51 | 42.67 ± 4.04 | 30-720 |

| Solubility (%) | 4.68 ± 1.02 | 1.81 ± 0.31 | 2.89 ± 0.54 | 4.57 ± 0.80 | 4.09 ± 0.76 | ≤3 |

| Dimensional Change (%) | -0.89 ± 0.21 | -0.34 ± 0.12 | -0.99 ± 0.19 | -1.15 ± 0.25 | -1.08 ± 0.22 | -1.0 to +0.1 |

| Data represents mean ± standard deviation. Sourced from Versiani et al. (2016) ohi-s.com |

Chemical Rationale for Modified Sealer Characteristics with Nanoparticles

The observed improvements in the physicochemical properties of this compound upon the incorporation of ZnO-Np are directly linked to the fundamental chemical and physical characteristics of the nanoparticles themselves. ohi-s.comnih.gov

The key to the enhanced properties of the nano-modified sealer lies in the increased surface area and reactivity of the ZnO nanoparticles compared to conventional ZnO particles. ohi-s.com Nanoparticles possess a significantly larger surface area-to-volume ratio, which provides more sites for chemical reactions to occur. nih.gov

In the context of this compound, the setting reaction is a chelation process between zinc oxide and eugenol, forming a zinc eugenolate matrix. The higher surface area of ZnO-Np accelerates this reaction, leading to a faster setting time. ohi-s.comresearchgate.net Studies have confirmed a significant decrease in setting time as the concentration of ZnO-Np increases. ohi-s.com For instance, a 25% ZnO-Np incorporation reduced the setting time to approximately 90 minutes, compared to over 355 minutes for the conventional formula. ohi-s.com

This enhanced reactivity also influences the sealer's solubility and dimensional stability. ohi-s.com The more complete and rapid formation of the zinc eugenolate matrix results in a more stable, cross-linked structure. This reduces the leaching of unreacted eugenol and minimizes the hydrolysis of the set zinc eugenolate when exposed to fluids. ohi-s.com Consequently, the sealer with 25% ZnO-Np showed significantly lower solubility (1.81%) and dimensional change (-0.34%), falling within the acceptable limits of the ANSI/ADA specification. ohi-s.comnih.gov The improved reactivity leads to a more robust and less porous final set material. researchgate.net

The dispersion and homogeneity of the nanoparticles within the eugenol liquid and the subsequent solid matrix are critical for achieving the desired material properties. A non-homogeneous dispersion of particles can lead to areas of weakness and inconsistent properties throughout the sealer. researchgate.net

Scanning electron microscopy (SEM) analysis of this compound modified with 25% ZnO-Np has revealed a compact and mostly homogeneous rough surface, both before and after solubility testing. researchgate.net This suggests a good dispersion of the nanoparticles within the matrix, contributing to its improved stability and lower solubility. researchgate.net In contrast, sealers with higher concentrations of ZnO-Np (50%-100%) showed the appearance of cracks and small porosities after exposure to water, indicating a less stable structure potentially due to particle agglomeration or a less uniform reaction. researchgate.net

Energy-dispersive X-ray (EDX) analysis further supports the observation of a more stable matrix in the 25% ZnO-Np formulation. researchgate.net After solubility tests, this formulation showed a reduction in zinc and barium on the outer surface but an increase in oxygen, bismuth, and sulfur, suggesting a more resilient surface chemistry compared to the control group, which showed more significant material loss. researchgate.net The uniform distribution of the fine nanoparticles allows for a more intimate interaction with the eugenol and the resinous components, creating a denser, more integrated, and chemically stable matrix. researchgate.netresearchgate.net

Analytical Techniques for Chemical Characterization and Component Identification

Spectroscopic Methods

Spectroscopy involves the interaction of electromagnetic radiation with a material to obtain information about its structure and composition. It is a fundamental tool for the chemical analysis of dental materials like Grossman's sealer.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the chemical functional groups present in a material. plos.orgmdpi.com The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. mdpi.com These absorption frequencies correspond to the vibrational energies of specific molecular bonds, providing a unique "fingerprint" of the material's chemical structure. plos.org

In the analysis of root canal sealers, set samples are typically crushed into a fine powder and analyzed using an FTIR spectrometer. nih.gov The resulting spectrum shows absorption bands at specific wavenumbers (measured in cm⁻¹), which can be assigned to particular functional groups. For instance, analyses of various endodontic sealers have identified bands corresponding to hydroxyl groups (O-H), methyl groups (C-H), and carbonyl groups (C=O) from resins, as well as silicate (B1173343) and carbonate groups in bioceramic materials. mdpi.com While specific FTIR spectral data for traditional this compound is not detailed in the reviewed literature, the methodology is widely applied to characterize the chemical bonding and composition of similar dental materials. plos.orgnih.gov

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with Scanning Electron Microscopy (SEM), is used to determine the elemental composition of a material and the distribution of those elements on its surface. nih.gov The technique involves bombarding the sample with an electron beam, which causes the atoms in the sample to emit X-rays at energies characteristic of each element present. By analyzing the energy and intensity of these X-rays, a quantitative and qualitative elemental profile can be generated.

Studies on this compound have utilized EDX to identify its primary elemental components. Research has shown that the analysis of this compound displays peaks for several key elements. ohi-s.com One study identified the presence of zinc (Zn), barium (Ba), carbon (C), oxygen (O), sulfur (S), and bismuth (Bi). ohi-s.com EDX analysis is also valuable for assessing chemical changes after procedures like solubility testing, where it can detect the reduction or increase of specific elements on the material's surface. ohi-s.com For instance, after immersion in water, a reduction in zinc and barium has been observed on the outer surface of this compound. ohi-s.com

The table below summarizes the elemental composition of this compound as identified by EDX analysis in a representative study.

| Element | Chemical Symbol | Detected in this compound |

| Zinc | Zn | Yes |

| Barium | Ba | Yes |

| Bismuth | Bi | Yes |

| Carbon | C | Yes |

| Oxygen | O | Yes |

| Sulfur | S | Yes |

Data sourced from a 2016 study on the properties of this compound. ohi-s.com

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Diffraction Methods

Diffraction techniques are used to study the atomic and molecular structure of materials. By analyzing how waves are scattered by a material, information about its internal structure, particularly its crystallinity, can be obtained.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases within a material. tecservices.comnumberanalytics.com When a beam of X-rays is directed at a crystalline sample, the rays are diffracted in a predictable pattern based on the arrangement of atoms in the crystal lattice. numberanalytics.com This diffraction pattern serves as a unique fingerprint for the crystalline substance. researchgate.net By comparing the sample's diffraction pattern to reference databases, the specific crystalline compounds present can be identified. ohi-s.com

In the context of root canal sealers, XRD analysis is performed on powdered samples of the set material to identify its crystalline components, such as zinc oxide, bismuth oxide, or calcium tungstate, which acts as a radiopacifier in some formulations. researchgate.netthieme-connect.com The sharpness and intensity of the peaks in an XRD pattern provide information about the degree of crystallinity of the material. mdpi.com While the general methodology is standard for dental sealer analysis, specific studies detailing the full XRD pattern and crystalline phase identification for traditional this compound were not found in the reviewed literature.

Elemental and Ion Release Analysis

Analyzing the type and quantity of ions released from a sealer when it comes into contact with fluids is critical, as these ions can influence the material's biocompatibility and therapeutic effects.

Atomic Absorption Spectrometry (AAS) is a highly sensitive technique used to quantify the concentration of specific metallic ions released from a material into a solution. scielo.brwalshmedicalmedia.com The method involves aspirating the solution into a flame or graphite (B72142) furnace to atomize the elements. A light source specific to the element being measured is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of that element. scielo.br

In the evaluation of zinc oxide-eugenol based sealers like Grossman's, AAS is used to analyze the solution in which the sealer has been immersed (typically as part of a solubility test). scielo.brresearchgate.net This analysis can quantify the release of ions such as zinc (Zn²⁺). A study on Endofill®, a zinc oxide-eugenol sealer, reported significant release of Zn²⁺ ions. scielo.br The concentration of released ions can be an important factor in the material's biological properties.

The table below shows the concentration of zinc ions released from a zinc oxide-eugenol based sealer, as determined by AAS.

| Ion | Sealer Type | Mean Concentration Released (µg/mL) |

| Zinc (Zn²⁺) | Endofill® (Zinc Oxide-Eugenol) | 1.00 (±0.03) |

Data represents findings for a zinc oxide-eugenol based sealer similar in composition to this compound. scielo.br

Analysis of Metal Ion Release (e.g., Zn²⁺)

The release of ions from root canal sealers is a critical factor influencing their biological and antimicrobial properties. For this compound, the primary metal ion of interest is zinc (Zn²⁺). The release of these ions into the surrounding aqueous environment is a result of the material's solubility and chemical degradation over time.

Detailed Research Findings:

The setting reaction of this compound involves the formation of a zinc eugenolate chelate matrix. researchgate.net When this set sealer comes into contact with tissue fluids or water, it can undergo hydrolytic decomposition. ohi-s.comjaypeedigital.com This process involves the continuous leaching of free eugenol (B1671780), which is slightly water-soluble, from the set matrix. researchgate.net The loss of eugenol leads to the progressive breakdown and decomposition of the zinc eugenolate complex, which in turn facilitates the release of zinc ions (Zn²⁺) into the environment. researchgate.netjaypeedigital.com

This ion leaching contributes to the material's biological response and is linked to its antimicrobial characteristics. ethz.ch Studies have shown that the solubility of this compound is relatively high, which can be attributed to the disintegration of the rosin (B192284) matrix and the dissolution of components like anhydrous sodium borate (B1201080), further promoting the degradation of the zinc eugenolate matrix and subsequent ion release. researchgate.net The hydrolysis of the set zinc eugenolate is a key mechanism affecting the sealer's dimensional stability and solubility. ohi-s.com

While the phenomenon of zinc ion release is chemically established through the decomposition of the zinc eugenolate matrix, specific quantitative data on the rate and cumulative release of Zn²⁺ over time from unmodified this compound is not extensively detailed in the reviewed literature. However, the process is a direct consequence of the material's inherent solubility and chemical structure.

Thermogravimetric Analysis (TGA) for Thermal Decomposition and Mass Change

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This technique provides valuable insights into the thermal decomposition profile of this compound, which is particularly relevant when heat-based obturation techniques are used.

Detailed Research Findings:

TGA of zinc oxide-eugenol based commercial sealers reveals a distinct thermal degradation pattern. Studies show that the material is stable with no significant mass loss up to approximately 130°C, indicating a lack of free water content in the set material. mdpi.com The primary thermal decomposition occurs in a single, significant step at higher temperatures. mdpi.com Research indicates that detectable chemical changes in ZOE-based sealers begin at temperatures around 100°C. researchgate.net

One study analyzing a commercial ZOE sealer reported a decomposition temperature of 368°C, with a total mass loss occurring between 200°C and 450°C. mdpi.com After heating to high temperatures (e.g., 850°C), the residual mass is substantial, primarily consisting of thermally stable inorganic components like zinc oxide and barium sulfate (B86663). mdpi.compnas.org

The following table summarizes the thermal properties of a commercial ZOE sealer analyzed by TGA.

| Thermal Property | Value | Reference |

|---|---|---|

| Initial Degradation Temperature | ~130°C | mdpi.com |

| Major Decomposition Range | 200°C - 450°C | mdpi.com |

| Decomposition Point (DTG Peak) | 368°C | mdpi.com |

| Residual Mass at 850°C | 57.80% | mdpi.com |

This data indicates that while this compound remains stable at body temperature, its organic components undergo decomposition at the elevated temperatures associated with certain clinical procedures, leaving behind its inorganic filler and radiopacifying agents. researchgate.netpnas.org

Scanning Electron Microscopy (SEM) for Ultrastructural and Chemical Homogeneity Assessment

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials at high magnification. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), it also allows for elemental analysis of the sample's surface, providing information on its chemical homogeneity.

Detailed Research Findings:

SEM analysis of unset this compound reveals a heterogeneous mixture of particles of various shapes and sizes. researchgate.net After setting, the sealer presents a compact outer surface. researchgate.netohi-s.com However, upon exposure to an aqueous environment (as in a solubility test), the surface morphology changes significantly. ohi-s.com The initially compact surface develops cracks and small porosities. researchgate.netohi-s.com

Analysis of the internal structure shows irregular particles of different dimensions, which decrease in number after water immersion. ohi-s.com This is accompanied by an evident loss of the matrix material, making the granular filler particles more distinct. ohi-s.com This degradation is consistent with the material's known solubility, which was measured at 4.68% in one study. researchgate.netohi-s.com

EDX analysis confirms the elemental composition and assesses its homogeneity. Before water exposure, EDX spectra of this compound surfaces typically display peaks for Zinc (Zn), Barium (Ba), Carbon (C), Oxygen (O), and Bismuth (Bi). researchgate.netohi-s.com After solubility testing, a significant reduction in the carbon (C) peak is observed, corresponding to the loss of the organic eugenolate-rosin matrix. researchgate.netohi-s.com Concurrently, an increase in the relative percentage of Bismuth (Bi) is often noted. researchgate.netohi-s.com EDX has also been successfully used to trace components of this compound on debonded dentin surfaces, confirming its presence and interaction with the tooth structure. nih.gov

The table below summarizes the elemental changes on the surface of this compound after water immersion as detected by EDX analysis.

| Element | Observation After Water Immersion | Interpretation | Reference |

|---|---|---|---|

| Carbon (C) | Significant Reduction | Loss of organic matrix (zinc eugenolate, rosin) | researchgate.netohi-s.com |

| Bismuth (Bi) | Apparent Increase | Relative concentration increases as organic matrix dissolves | researchgate.netohi-s.com |

| Zinc (Zn) | Present | Primary component of the sealer | researchgate.netohi-s.com |

| Barium (Ba) | Present | Radiopacifying agent | researchgate.netohi-s.com |

Table of Compounds

Future Directions in Chemical Research of Grossman S Sealer Analogs

Development of Novel Chemical Precursors and Synthetic Pathways

The traditional synthesis of Grossman's sealer involves the reaction of zinc oxide with eugenol (B1671780). thieme-connect.com Future research is aimed at refining this basic chemistry by exploring new precursors and synthetic routes to enhance the sealer's performance.

One promising area is the use of nanoparticles , particularly nano-sized zinc oxide (nZnO). Research has shown that incorporating nZnO can significantly improve the physicochemical properties of this compound. ohi-s.comnih.gov For instance, replacing a portion of the conventional zinc oxide powder with nZnO has been found to decrease setting time, reduce solubility and dimensional changes, and increase radiopacity. ohi-s.com The smaller particle size of nZnO offers a greater surface area for reaction, potentially leading to a more complete and stable zinc eugenolate matrix. researchgate.net The sol-gel method is one of the techniques being explored for the synthesis of these zinc oxide nanoparticles. nih.gov

Beyond particle size modification, researchers are investigating entirely new precursor materials. The development of bioactive glass-based sealers represents a significant shift from traditional formulations. nih.gov These materials, composed of elements like calcium phosphosilicate, can react with bodily fluids to form hydroxyapatite, the primary mineral component of bone, potentially promoting tissue regeneration. nih.govresearchgate.net The synthesis of these novel sealers involves mixing bioactive glass powders, sometimes with a radiopacifier like zirconium oxide, with a liquid component such as a phosphate (B84403) solution containing sodium alginate. nih.gov

Furthermore, the synthesis of graphene oxide-based composites modified with zinc oxide and eugenol is being explored. researchgate.net This pathway aims to leverage the unique properties of graphene oxide to create a new class of antibacterial agents. researchgate.net

These new synthetic approaches are summarized in the table below:

| Synthetic Pathway | Precursors | Potential Advantages |

| Nanoparticle Incorporation | Nano-zinc oxide, conventional ZOE components | Improved physicochemical properties, enhanced antibacterial effect ohi-s.comnih.gov |

| Bioactive Glass Formulation | Calcium phosphosilicate, zirconium oxide, phosphate solution, sodium alginate | Bioactivity, potential for tissue regeneration nih.govresearchgate.net |

| Graphene Oxide Composites | Graphene oxide, zinc oxide, eugenol | Novel antibacterial properties researchgate.net |

Exploration of Alternative Chemical Modifiers for Enhanced Stability and Interaction

The basic ZOE formulation can be modified with various additives to tailor its properties. Future research is focused on identifying and incorporating novel chemical modifiers to improve stability, handling, and interaction with the dentin surface.

One area of active research is the use of chitosan (B1678972) nanoparticles . Incorporating chitosan nanoparticles into ZOE sealers has been shown to reduce the formation of biofilm at the sealer-dentin interface. nih.govdovepress.com Chitosan, a natural biopolymer, is known for its biocompatibility and antimicrobial properties.

Another avenue of exploration is the use of quaternary ammonium (B1175870) polyethylenimine (QPEI) nanoparticles . These nanoparticles have been shown to modulate osteoblast and osteoclast activity, which could be beneficial for periapical healing. dovepress.com When added to ZOE-based sealers, QPEI nanoparticles have demonstrated improved antibacterial and antibiofilm efficacy. dovepress.com

The table below details some of the alternative chemical modifiers being explored:

| Modifier | Chemical Class | Potential Enhancement |

| Chitosan Nanoparticles | Biopolymer | Reduced biofilm formation, improved antibacterial properties nih.govdovepress.com |

| Quaternary Ammonium Polyethylenimine (QPEI) | Polymer | Modulation of bone cell activity, enhanced antibacterial efficacy dovepress.com |

| Staybelite Resin | Rosin (B192284) Derivative | Improved binding and cohesion ontosight.ai |

| Polycaprolactone | Biodegradable Polyester | Controlled degradation and resorption opendentistryjournal.com |

| Silicic Acid | Inorganic Acid | Improved abrasion resistance google.com |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are becoming increasingly valuable tools in the design and analysis of dental materials. These approaches allow for the prediction of material properties and the simulation of interactions at the molecular level, which can guide the development of new this compound analogs.

Density Functional Theory (DFT) is a powerful computational method that can be used to study the electronic structure and reactivity of the components of ZOE sealers. For example, DFT calculations can be used to investigate the chelation reaction between zinc ions and eugenol, providing insights into the setting mechanism and the stability of the final product. thieme-connect.com

Molecular dynamics (MD) simulations can be used to model the interaction of the sealer with the dentin surface. These simulations can help to understand how different chemical modifications affect the adhesion of the sealer to the canal wall and its ability to penetrate into dentinal tubules. This is crucial for developing sealers with improved sealing ability and reduced microleakage. researchgate.net

Furthermore, computational models can be used to predict the physicochemical properties of new sealer formulations. By simulating properties such as solubility, dimensional stability, and flow, researchers can screen potential candidates before they are synthesized in the laboratory, saving time and resources. ohi-s.comopendentistryjournal.com For example, computational analysis is being used in the development of graphene oxide-based antibacterial agents to understand their interactions and efficacy. researchgate.net

The application of these computational methods will accelerate the rational design of new this compound analogs with tailored properties for improved clinical performance.

Q & A

Basic Research Questions

Q. How can researchers identify seminal studies on Grossman’s sealer using academic databases?

- Methodological Answer : Begin with targeted keyword searches in Google Scholar using Boolean operators (e.g., "Grossman's sealer" AND "root canal") to narrow results. Use the

intitle:operator (e.g.,intitle:"this compound") to prioritize studies where the term appears in titles. Filter by publication year to locate foundational works, and utilize the "Cited by" feature to trace influential papers . Cross-reference results with discipline-specific databases like PubMed or Web of Science to ensure comprehensive coverage .

Q. What strategies ensure the methodological rigor of studies evaluating Grossman’s sealer’s efficacy?

- Methodological Answer : Critically assess experimental design elements such as sample size, control groups, and blinding protocols. Use Google Scholar’s advanced search to isolate studies with specific methodologies (e.g.,

"in vitro" OR "clinical trial") and verify replication across independent research teams. The "Related articles" feature can help identify corroborating or conflicting studies . Additionally, prioritize peer-reviewed journals indexed in databases like GeoRef or Zoological Record for quality assurance .

Advanced Research Questions

Q. How can researchers resolve contradictions in findings about Grossman’s sealer’s antimicrobial properties?

- Methodological Answer : Conduct a systematic review by combining Google Scholar searches with grey literature (e.g., theses, conference proceedings) using the

filetype:operator (e.g.,filetype:pdf) . Analyze methodological variations (e.g., differences in agar dilution vs. biofilm models) that may explain discrepancies. Employ meta-analytical tools to quantify effect sizes across studies, and use theAROUNDoperator to explore contextual phrases (e.g.,"antimicrobial efficacy" AROUND(5) "this compound") .

Q. What experimental protocols are recommended for testing Grossman’s sealer’s penetration in root canal systems?

- Methodological Answer : Reference methodologies from analogous studies, such as confocal laser scanning microscopy (CLSM) for sealer penetration analysis . Use Google Scholar’s

source:operator to locate protocols in journals like Journal of Endodontics (e.g.,source:"Journal of Endodontics" "sealer penetration"). Optimize search strings with exclusion terms (e.g.,NOT "zinc oxide") to filter irrelevant results . Replicate smear layer removal techniques (e.g., photon-initiated photoacoustic streaming) and validate findings through inter-laboratory comparisons .

Q. How should researchers address gaps in long-term clinical data for Grossman’s sealer?

- Methodological Answer : Design longitudinal cohort studies and use Google Scholar Alerts to track emerging publications with terms like

"this compound" AND "long-term outcomes". Supplement primary data with retrospective analyses of electronic health records, ensuring compliance with ethical guidelines . For preliminary insights, mine "Discussion" sections of review articles using theintext:operator (e.g.,intext:"limitations of this compound") to identify unresolved questions .

Methodological Tools and Resources

- Search Optimization : Combine

author:(e.g.,author:"Grossman") andsite:(e.g.,site:.edu) operators to locate authoritative studies . - Data Validation : Cross-check citations via Web of Science to mitigate errors in Google Scholar’s automated indexing .

- Ethical Compliance : Adhere to ICC/ESOMAR guidelines when publishing results to maintain public trust in research integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.